molecular formula C12H20O2 B13304928 2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid

2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid

Katalognummer: B13304928
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: KAQKTCCHNKMJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid is an organic compound characterized by a cyclohexylidene ring substituted with four methyl groups and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid typically involves the reaction of 3,3,5,5-tetramethylcyclohexanone with a suitable acetic acid derivative under acidic or basic conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid to facilitate the formation of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,5,5-Trimethylcyclohexylidene)acetic acid: Similar in structure but with one less methyl group.

    Cyclohexylideneacetic acid: Lacks the methyl substitutions on the cyclohexylidene ring.

    Phenylacetic acid: Contains a phenyl group instead of a cyclohexylidene ring.

Uniqueness

2-(3,3,5,5-Tetramethylcyclohexylidene)acetic acid is unique due to its highly substituted cyclohexylidene ring, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-(3,3,5,5-tetramethylcyclohexylidene)acetic acid

InChI

InChI=1S/C12H20O2/c1-11(2)6-9(5-10(13)14)7-12(3,4)8-11/h5H,6-8H2,1-4H3,(H,13,14)

InChI-Schlüssel

KAQKTCCHNKMJDV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=CC(=O)O)CC(C1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.